

commercial suppliers of 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-3,5-dichloro-2-methylbenzene

Cat. No.: B047230

[Get Quote](#)

An In-depth Technical Guide to the Commercial Sourcing and Application of **1-Bromo-3,5-dichloro-2-methylbenzene**

Introduction: A Key Building Block in Modern Synthesis

1-Bromo-3,5-dichloro-2-methylbenzene (CAS No. 115615-19-5) is a halogenated aromatic hydrocarbon that serves as a critical intermediate in advanced organic synthesis.^[1] Its molecular structure, featuring a strategically substituted benzene ring with bromine, chlorine, and methyl groups, offers a unique combination of reactivity and stability. This compound is particularly valued in the pharmaceutical and agrochemical industries, where it functions as a foundational building block for complex, high-value molecules.^[2] Researchers and drug development professionals utilize this reagent to construct novel compounds with specific pharmacological or biological activities, making a reliable commercial supply chain paramount for innovation.^[3] This guide provides a detailed overview of its commercial availability, quality specifications, safe handling protocols, and core applications for professionals in the field.

Physicochemical Properties

A clear understanding of the physical and chemical properties of **1-Bromo-3,5-dichloro-2-methylbenzene** is essential for its proper handling, storage, and application in experimental design. The data presented below is aggregated from typical supplier specifications.

Property	Value	Source(s)
CAS Number	115615-19-5	[1] [4]
Molecular Formula	C ₇ H ₅ BrCl ₂	[1]
Molecular Weight	239.93 g/mol	[1]
Appearance	White to off-white or beige crystalline powder/solid	[5] [6]
Melting Point	74 - 77 °C	[5]
Boiling Point	232 °C	[5]
Purity	Typically ≥96% to 98%	[1] [7]
Storage Temperature	Room Temperature	[1]

Commercial Suppliers and Quality Specifications

The procurement of high-purity chemical intermediates is a critical first step in any research or development workflow. The reliability of experimental outcomes is directly tied to the quality and consistency of the starting materials. **1-Bromo-3,5-dichloro-2-methylbenzene** is available from several reputable chemical suppliers, often with specified purity levels confirmed by analytical testing.

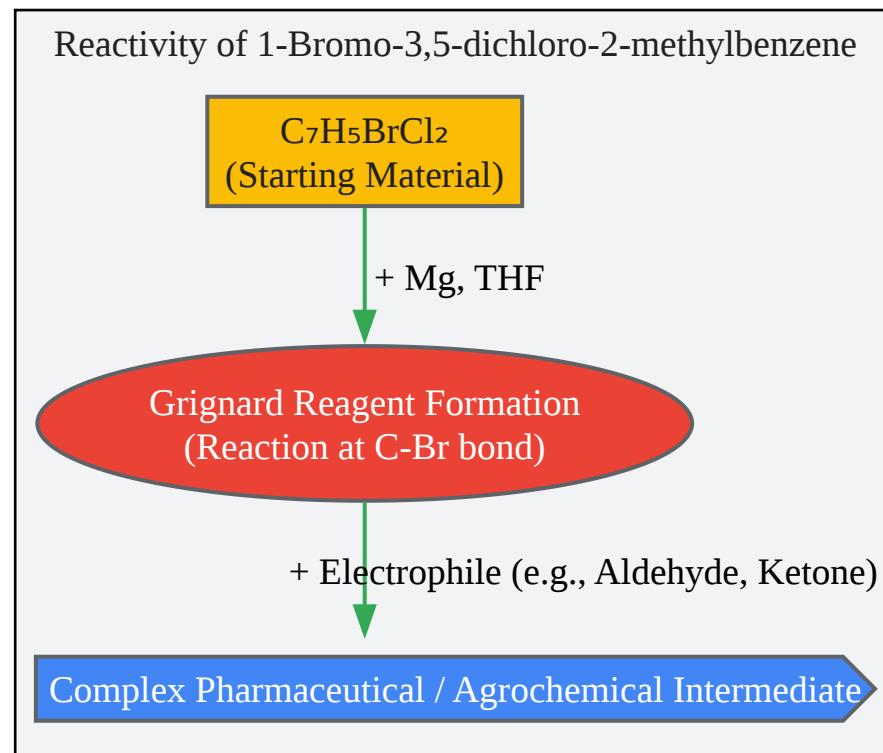
Supplier	Product Name/Number	Reported Purity	CAS Number
Advanced ChemBlocks	1-Bromo-3,5-dichloro-2-methylbenzene	98%	115615-19-5
Thermo Scientific Chemicals	1-Bromo-3,5-dichlorobenzene, 97%	≥96.0% (GC)	19752-55-7
Otto Chemie Pvt. Ltd.	1-Bromo-3,5-dichlorobenzene, 98%	98%	19752-55-7
ChemicalBook Aggregator	1-Bromo-3,5-dichloro-2-methylbenzene	Varies by Lister	115615-19-5

*Note: Some suppliers list the related compound 1-Bromo-3,5-dichlorobenzene (CAS 19752-55-7). It is crucial for researchers to verify the exact CAS number (115615-19-5 for the 2-methyl variant) before purchasing.[7][8][9]

Trustworthiness: The Role of Analytical Validation

Reputable suppliers provide a Certificate of Analysis (CoA) with their products, detailing the results of quality control testing. For **1-Bromo-3,5-dichloro-2-methylbenzene**, the primary methods for confirming purity and identity are:

- Gas Chromatography (GC): This is the most common method for assessing purity, separating the main compound from any residual starting materials or by-products of the synthesis.[7] A purity level of >98% is common for research-grade material.
- Titration: As seen in some specifications, titration with silver nitrate (AgNO_3) after oxygen combustion can be used to quantify the total halogen content, providing an indirect measure of purity.[6]
- Melting Point Analysis: A sharp melting point range, such as 74-77°C, is a strong indicator of high purity.[5] Impurities typically depress and broaden the melting range.


Caption: Procurement and Quality Control (QC) workflow for a research chemical.

Core Synthetic Applications

The utility of **1-Bromo-3,5-dichloro-2-methylbenzene** stems from the differential reactivity of its halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bonds in common organometallic reactions, making it a versatile tool for regioselective synthesis.

- Grignard Reagent Formation: The bromine atom is the primary site of reactivity and can readily undergo oxidative addition with magnesium metal to form the corresponding Grignard reagent. This creates a powerful nucleophile used to forge new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.[10]
- Intermediate for Pharmaceuticals and Agrochemicals: This compound is a key starting material for building more complex molecules.[6] Its structure is incorporated into the

synthesis of various active pharmaceutical ingredients (APIs) and pesticides, where the specific substitution pattern is essential for the final product's efficacy and safety.[2][3]

[Click to download full resolution via product page](#)

Caption: Key reaction pathway utilizing the C-Br bond.

Safe Handling and Storage Protocol

As a hazardous chemical, strict adherence to safety protocols is mandatory when handling **1-Bromo-3,5-dichloro-2-methylbenzene**. The following guidelines are synthesized from publicly available Safety Data Sheets (SDS).[5][11][12]

Hazard Identification:

- GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
- Skin Protection: Wear impervious gloves (e.g., Nitrile rubber) and a lab coat.[5]
- Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. [11][12] Avoid breathing dust.[5]

Handling and Storage:

- Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[11][13]
- Handling: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[11]

Experimental Protocol: Purification by Recrystallization

Even high-purity commercial products may benefit from recrystallization to remove trace impurities before use in sensitive reactions. This protocol provides a general method for purifying **1-Bromo-3,5-dichloro-2-methylbenzene**.

Objective: To purify commercially supplied **1-Bromo-3,5-dichloro-2-methylbenzene** to a high degree of crystalline purity.

Materials:

- **1-Bromo-3,5-dichloro-2-methylbenzene** (as received)
- Methanol (reagent grade)
- Erlenmeyer flasks
- Hot plate
- Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
- Ice bath

Methodology:

- Dissolution: In a chemical fume hood, place the crude **1-Bromo-3,5-dichloro-2-methylbenzene** in an Erlenmeyer flask. Add a minimal amount of hot methanol and gently heat the mixture on a hot plate, swirling continuously until the solid is completely dissolved. [14] Add methanol dropwise until full dissolution is achieved at the boiling point to ensure a saturated solution.
- Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
- Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the purified crystals.[10]
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
- Washing: Wash the collected crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities.[10]
- Drying: Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry under vacuum to remove all traces of the solvent.
- Verification: Confirm the purity of the recrystallized product by measuring its melting point. A sharp melting point within the expected range (74-77°C) indicates high purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-3,5-dichloro-2-methylbenzene 98% | CAS: 115615-19-5 | AChemBlock [achemblock.com]
- 2. 1-Bromo-3,5-dichlorobenzene Market Size, Share Growth, 2031 [metastatinsight.com]
- 3. nbino.com [nbino.com]

- 4. 1-Bromo-3,5-dichloro-2-methylbenzene | 115615-19-5 [chemicalbook.com]
- 5. fishersci.dk [fishersci.dk]
- 6. 1-Bromo-3,5-Dichlorobenzene at Best Price, High Purity Chemical [sonalplasrubind.com]
- 7. B25492.22 [thermofisher.com]
- 8. Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Bromo-3,5-dichlorobenzene, 98% Suppliers in India | 1-Bromo-3,5-dichlorobenzene, 98% Suppliers | ottokemi.com [ottokemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google 文档 [docs.google.com]
- To cite this document: BenchChem. [commercial suppliers of 1-Bromo-3,5-dichloro-2-methylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047230#commercial-suppliers-of-1-bromo-3-5-dichloro-2-methylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com